molecular formula C21H18BrNO B3020621 1-(9H-2-fluorenyl)-2-(3-methyl-1-pyridiniumyl)-1-ethanone bromide CAS No. 255715-80-1

1-(9H-2-fluorenyl)-2-(3-methyl-1-pyridiniumyl)-1-ethanone bromide

Cat. No. B3020621
CAS RN: 255715-80-1
M. Wt: 380.285
InChI Key: NDRDUQGKNKFVAH-UHFFFAOYSA-M
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Description

1-(9H-2-fluorenyl)-2-(3-methyl-1-pyridiniumyl)-1-ethanone bromide, commonly known as FMPEB, is a fluorescent compound that has gained significant attention in scientific research due to its unique properties. FMPEB is a valuable tool for studying various biological processes, including neuronal signaling, synaptic plasticity, and protein interactions.

Mechanism Of Action

FMPEB works by binding to specific proteins and altering their fluorescence properties. The compound binds to the hydrophobic pocket of proteins, leading to a change in the protein's conformation and fluorescence properties. The binding of FMPEB to proteins can be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
FMPEB has been shown to have minimal effects on cellular function and viability, making it an ideal tool for studying biological processes. The compound has been used to study the activity of ion channels, which are crucial for neuronal signaling. FMPEB has also been used to study the localization of specific proteins in cells.

Advantages And Limitations For Lab Experiments

FMPEB has several advantages for lab experiments. The compound is highly fluorescent, making it easy to detect and visualize. FMPEB has minimal effects on cellular function and viability, allowing researchers to study biological processes without interfering with normal cellular function. However, FMPEB has some limitations. The compound is relatively expensive to synthesize, and its use is limited to in vitro experiments.

Future Directions

FMPEB has several potential future directions for scientific research. The compound could be used to study the activity of ion channels in vivo, providing valuable insights into neuronal signaling. FMPEB could also be used to study protein interactions in vivo, providing a better understanding of cellular signaling pathways. Additionally, FMPEB could be used in drug discovery to identify compounds that modulate the activity of specific proteins.

Synthesis Methods

The synthesis of FMPEB involves the reaction of 2-fluorenone with 3-methylpyridine in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with bromine to obtain the final product. The synthesis of FMPEB is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

FMPEB is widely used in scientific research as a fluorescent probe to study various biological processes. The compound has been used to investigate neuronal signaling, synaptic plasticity, and protein interactions. FMPEB is particularly useful in studying the activity of ion channels, which are crucial for neuronal signaling. The compound can also be used to visualize the localization of specific proteins in cells.

properties

IUPAC Name

1-(9H-fluoren-2-yl)-2-(3-methylpyridin-1-ium-1-yl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18NO.BrH/c1-15-5-4-10-22(13-15)14-21(23)17-8-9-20-18(12-17)11-16-6-2-3-7-19(16)20;/h2-10,12-13H,11,14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRDUQGKNKFVAH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=CC=C1)CC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-2-fluorenyl)-2-(3-methyl-1-pyridiniumyl)-1-ethanone bromide

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